2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol
Overview
Description
2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol is a complex organic compound characterized by its high degree of chlorination. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also pose significant environmental and health risks due to their persistence and bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol typically involves the chlorination of biphenyl compounds under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, often iron or aluminum chloride, to facilitate the substitution reactions. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in large reactors, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used in substitution reactions, often in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated benzoic acids, while reduction can yield less chlorinated biphenyls. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly chlorinated biphenyls in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.
Medicine: It is used in toxicological studies to assess the health risks associated with PCB exposure.
Industry: The compound’s stability and resistance to degradation make it useful in the development of materials and products that require long-term durability.
Mechanism of Action
The mechanism by which 2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol exerts its effects involves its interaction with cellular components. The compound can bind to and disrupt the function of various proteins and enzymes, leading to cellular damage and toxicity. It can also induce oxidative stress by generating reactive oxygen species, further contributing to its toxic effects. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which plays a key role in mediating the toxic effects of PCBs.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties.
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its reactivity and toxicity.
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: Similar structure but with different chlorine substitution patterns.
Uniqueness
2,2’-(2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-ylenediimino)diethanol is unique due to the presence of the diimino and diethanol functional groups, which can significantly alter its chemical behavior and interactions compared to other PCBs. These functional groups can enhance its solubility in polar solvents and provide additional sites for chemical reactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-(2-hydroxyethylamino)phenyl]anilino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl8N2O2/c17-7-5(8(18)12(22)15(11(7)21)25-1-3-27)6-9(19)13(23)16(26-2-4-28)14(24)10(6)20/h25-28H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMBEJKKYHXKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)NCCO)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935859 | |
Record name | 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-54-8 | |
Record name | Ethanol, 2,2′-[(2,2′,3,3′,5,5′,6,6′-octachloro[1,1′-biphenyl]-4,4′-diyl)diimino]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15811-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(2,2',3,3',5,5',6,6'-Octachlorobiphenyl-4,4'-ylenediimino)diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015811548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[(2,2',3,3',5,5',6,6'-Octachloro[1,1'-biphenyl]-4,4'-diyl)diazanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(2,2',3,3',5,5',6,6'-octachlorobiphenyl-4,4'-ylenediimino)diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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